molecular formula C10H7NO2S B6386192 3-(Thiophen-2-yl)Isonicotinic acid, 95% CAS No. 1261903-04-1

3-(Thiophen-2-yl)Isonicotinic acid, 95%

Cat. No. B6386192
CAS RN: 1261903-04-1
M. Wt: 205.23 g/mol
InChI Key: DJHQZVCWHSIWLD-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)isonicotinic acid (3-TINA) is an organic compound with a carboxylic acid functional group. It is an important intermediate for the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. 3-TINA has been studied for its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

3-(Thiophen-2-yl)Isonicotinic acid, 95% has been studied for its potential applications in medicine, biochemistry, and pharmacology. It has been used in the synthesis of drugs, such as anti-inflammatory agents, antibacterial agents, and antifungal agents. It has also been used in the synthesis of pesticides, dyes, and other organic compounds. In addition, 3-(Thiophen-2-yl)Isonicotinic acid, 95% has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)Isonicotinic acid, 95% is not yet fully understood. However, it is believed to interact with various biological molecules, such as proteins, enzymes, and nucleic acids. It is thought to affect the activity of enzymes involved in the metabolism of drugs and other compounds, as well as the expression of genes involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
3-(Thiophen-2-yl)Isonicotinic acid, 95% has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, as well as reduce inflammation. It has also been shown to have anti-cancer effects, as well as anti-diabetic and anti-Alzheimer's disease effects. In addition, 3-(Thiophen-2-yl)Isonicotinic acid, 95% has been shown to have neuroprotective effects and to modulate the activity of neurotransmitters and hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(Thiophen-2-yl)Isonicotinic acid, 95% in lab experiments is its high purity and low cost. It is also relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to its use. 3-(Thiophen-2-yl)Isonicotinic acid, 95% is not water-soluble and has a low solubility in organic solvents, which can make it difficult to use in certain experiments. In addition, it is not very stable and can be easily degraded by light and heat.

Future Directions

There are many potential future directions for 3-(Thiophen-2-yl)Isonicotinic acid, 95% research. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Another potential direction is to develop new synthesis methods for 3-(Thiophen-2-yl)Isonicotinic acid, 95% and its derivatives. In addition, 3-(Thiophen-2-yl)Isonicotinic acid, 95% could be used to develop new drugs and pesticides, as well as to study the effects of environmental pollutants on human health. Finally, 3-(Thiophen-2-yl)Isonicotinic acid, 95% could be used to study the effects of various drugs on the human body, as well as to develop new diagnostic tools.

Synthesis Methods

3-(Thiophen-2-yl)Isonicotinic acid, 95% can be synthesized by the condensation of thiophen-2-ylacetic acid and isonicotinic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The product is then isolated and purified by column chromatography.

properties

IUPAC Name

3-thiophen-2-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-6-8(7)9-2-1-5-14-9/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQZVCWHSIWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686896
Record name 3-(Thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-04-1
Record name 4-Pyridinecarboxylic acid, 3-(2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261903-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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